3-Bromo-2-(propylamino)-9h-fluoren-9-one
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Overview
Description
3-Bromo-2-(propylamino)-9h-fluoren-9-one is an organic compound that belongs to the class of fluorenones. Fluorenones are known for their unique structural features and diverse applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of a bromine atom and a propylamino group in the fluorenone structure imparts distinct chemical properties to this compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(propylamino)-9h-fluoren-9-one typically involves multi-step organic reactions. One common method is the bromination of 2-(propylamino)-9h-fluoren-9-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(propylamino)-9h-fluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield fluorenol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted fluorenones.
Oxidation: Formation of fluorenone oxides.
Reduction: Formation of fluorenols.
Scientific Research Applications
3-Bromo-2-(propylamino)-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(propylamino)-9h-fluoren-9-one involves its interaction with specific molecular targets. The bromine atom and the propylamino group play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-hydroxyfluoren-9-one
- 2-(Propylamino)-9h-fluoren-9-one
- 3-Bromo-2-(methylamino)-9h-fluoren-9-one
Uniqueness
3-Bromo-2-(propylamino)-9h-fluoren-9-one is unique due to the combination of the bromine atom and the propylamino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets.
Properties
CAS No. |
3405-11-6 |
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Molecular Formula |
C16H14BrNO |
Molecular Weight |
316.19 g/mol |
IUPAC Name |
3-bromo-2-(propylamino)fluoren-9-one |
InChI |
InChI=1S/C16H14BrNO/c1-2-7-18-15-9-13-12(8-14(15)17)10-5-3-4-6-11(10)16(13)19/h3-6,8-9,18H,2,7H2,1H3 |
InChI Key |
ZAQOADKXFSJLMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Br |
Origin of Product |
United States |
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